(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Core with Pyrazolyl Substituent
Method A: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics
- Starting from 4-halo-3-fluorobenzenes, nucleophilic substitution with pyrazolyl derivatives is employed.
- For example, 4-chloro-3-fluorobenzene reacts with pyrazolyl nucleophiles under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF) to install the pyrazolyl group at the 4-position.
Method B: Palladium-Catalyzed Cross-Coupling
- Suzuki or Buchwald-Hartwig coupling reactions are utilized to attach the pyrazolyl group.
- The process involves coupling of a boronic acid or amine derivative of pyrazole with halogenated aromatic compounds.
- This method offers regioselectivity and high yields, especially when catalyzed by palladium complexes with suitable ligands.
Incorporation of Fluorine at the 3-Position
- Electrophilic fluorination is less common due to regioselectivity challenges.
- More frequently, fluorine is introduced via nucleophilic substitution of a leaving group (e.g., a triflate or halide) on the aromatic ring.
- Alternatively, fluorinated building blocks such as 3-fluoroaniline derivatives are used as starting materials.
Synthesis of the Ethan-1-ol Side Chain with (1R) Configuration
- The side chain is introduced via stereoselective reduction of keto intermediates or via asymmetric synthesis.
- A typical route involves the reduction of a ketone precursor (e.g., ketone attached to the aromatic core) using chiral reducing agents or catalytic asymmetric hydrogenation.
- For example, the reduction of a ketone with borane-THF complex, followed by stereocontrol steps, yields the (1R)-alcohol with high enantiomeric purity.
Specific Research Findings and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Aromatic substitution | Pyrazolyl nucleophile + base in DMF | ~80-90% | Regioselective at 4-position |
| Fluorination | Nucleophilic fluorination with KF or Selectfluor | Variable | Often requires activation of aromatic ring |
| Side chain introduction | Borane-THF reduction of ketone | ~83% | Stereoselective for (1R) configuration |
| Final reduction | Catalytic hydrogenation with Pd/C or Raney Ni | ~52-83% | Ensures stereochemical integrity |
Representative Synthesis Pathway
Step 1: Preparation of 4-(1H-pyrazol-1-yl)phenyl intermediate
- React 4-chloronitrobenzene with pyrazolyl boronic acid via Suzuki coupling.
- Reduce the nitro group to an amine, then convert to the corresponding nitrile or ketone.
Data Tables and Reaction Conditions Summary
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Aromatic substitution | Pyrazolyl boronic acid + Pd catalyst | Toluene/DMF | Reflux | 80-90% | Regioselective at 4-position |
| Fluorination | KF or Selectfluor | Acetone or DMSO | Room temp to 60°C | Variable | Requires activation |
| Reduction of ketone | Borane-THF | Toluene | Reflux | ~83% | Stereoselective for (1R) |
| Final purification | Silica gel chromatography | - | Room temp | 52-83% | Ensures stereochemical purity |
Notes and Recommendations
- Stereocontrol: Achieving the (1R) configuration is critical; asymmetric reduction methods or chiral catalysts should be employed.
- Reaction Optimization: Conditions such as temperature, solvent, and catalyst choice significantly influence regioselectivity and yield.
- Safety Precautions: Fluorination reagents and borane complexes are hazardous; proper handling and safety protocols are essential.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in treating degenerative and inflammatory diseases. Research indicates that compounds containing the pyrazole moiety exhibit anti-inflammatory and analgesic effects, making them candidates for drug development targeting conditions such as arthritis and other inflammatory disorders .
Inhibition of Enzymes
Studies have shown that derivatives of pyrazole can inhibit key enzymes associated with metabolic disorders. For instance, compounds similar to (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol have been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in managing conditions like type 2 diabetes and metabolic syndrome .
Molecular Docking Studies
Computational studies using molecular docking have evaluated the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with receptors involved in neurodegenerative diseases and metabolic disorders, indicating its potential as a lead compound for further drug development .
Bioactivity Evaluation
The bioactivity of pyrazole derivatives has been assessed through various in vitro assays. For example, compounds with similar structures have demonstrated notable cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound involves several chemical reactions that allow for the incorporation of the pyrazole ring and the fluorine substituent. Various synthetic methodologies have been documented, including nucleophilic substitutions and coupling reactions, which are essential for producing this compound with high purity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |
| Study 2 | Enzyme inhibition | Showed effective inhibition of 11β-hydroxysteroid dehydrogenase type 1, relevant for diabetes treatment. |
| Study 3 | Cytotoxicity against cancer cells | Indicated potential anticancer activity with IC50 values in low micromolar range. |
Mechanism of Action
The mechanism of action of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), which plays a role in its anti-cancer activity . The fluorine atom enhances the binding affinity and stability of the compound, making it a potent inhibitor of its target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and synthetic yields of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol with similar compounds:
Key Observations :
- Chirality : Enantiomeric resolution using camphorsulfonic acid (CSA) is critical for isolating the bioactive (1R) form, mirroring SAR trends in urea derivatives where only the 1R enantiomer showed activity .
- Pyrazole Modifications : Bis-trifluoromethyl pyrazole substituents (e.g., in ) improve lipophilicity but may reduce synthetic yields (53–69%) compared to simpler pyrazoles .
Comparison of Resolution Efficiency :
| Compound | Resolving Agent | de (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (±)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol | (−)-(1R)-CSA | >97 | 52 | |
| (±)-Main Compound (Theoretical) | CSA | >85 | N/A |
Physicochemical Properties
Biological Activity
The compound (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, also known by its CAS number 1344958-96-8, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 205.24 g/mol. The compound features a fluorinated phenyl ring and a pyrazole moiety, which are significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 205.24 g/mol |
| Molecular Formula | C11H12FN3 |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Studies indicate that the compound may exhibit:
- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptotic signaling.
Anticancer Studies
Research has shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited an IC50 value indicating effective inhibition of cell proliferation. The compound was observed to trigger apoptosis through increased caspase activity, similar to established chemotherapeutic agents.
Comparative Studies
In comparative analyses with other compounds, this compound showed promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (1R)-1-[3-fluoro... | 0.48 | MCF-7 |
| Prodigiosin | 1.93 | MCF-7 |
| Combretastatin-A4 | 0.11 | HCT116 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Modifications to the pyrazole or phenyl groups can enhance biological activity or selectivity towards specific targets.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Focus areas include:
- Mechanistic Studies : Understanding how structural variations affect biological outcomes.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, protective eyewear) is mandatory to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. These protocols align with handling structurally similar pyrazole derivatives, which often exhibit toxicity via dermal or inhalation exposure .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : A common approach involves coupling 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde with a chiral reducing agent (e.g., (R)-CBS catalyst) for enantioselective reduction. Post-reaction purification typically employs recrystallization from methanol or ethanol. Alternative methods include Grignard addition to ketone intermediates under anhydrous conditions, followed by acid quenching .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Reduction | (R)-CBS catalyst, BH₃·THF, -78°C | Enantiomeric excess >98% confirmed by chiral HPLC |
| Purification | Recrystallization (MeOH) | Yield: 65–75%; purity >99% (HPLC) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and stereochemistry at the chiral center. Key signals: δ ~4.8 ppm (methine -OH), δ ~8.1–8.3 ppm (pyrazole protons) .
- IR : O-H stretch (~3400 cm⁻¹), C-F stretch (~1220 cm⁻¹), and pyrazole ring vibrations (~1600 cm⁻¹) .
- Chiral HPLC : To validate enantiopurity using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min) .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during enantioselective synthesis?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in the reaction environment. Use rigorous drying protocols (e.g., molecular sieves, inert atmosphere) and monitor reaction progress via TLC or in situ IR. For chiral reductions, ensure catalyst aging is minimized. Reproducibility can be improved by standardizing solvent purity and reaction scale (e.g., yields drop >5% at >10 mmol scale due to mixing inefficiencies) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : The compound’s polar hydroxyl group and fluorinated aromatic system complicate crystal packing. Slow evaporation from a 1:1 acetone/water mixture at 4°C yields X-ray quality crystals. Key crystallographic parameters: monoclinic P2₁ space group, Z = 4, with intermolecular O-H···N hydrogen bonding stabilizing the lattice .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 210°C. Store at 2–8°C in amber vials to prevent photodegradation .
- pH Stability : HPLC monitoring reveals 90% integrity after 24 hours at pH 7.4 (phosphate buffer), but rapid hydrolysis (<50% remaining) at pH <3 due to protonation of the pyrazole nitrogen .
Q. What strategies optimize regioselectivity in pyrazole functionalization during derivative synthesis?
- Methodological Answer : Electrophilic substitution at the pyrazole C-4 position is favored due to electron-donating effects of the adjacent fluorine. Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration or halogenation. DFT calculations (B3LYP/6-31G*) support the C-4 site’s lower activation energy (ΔΔG‡ = 8.2 kJ/mol vs. C-3) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity of related pyrazole derivatives?
- Methodological Answer : Variability in assay conditions (e.g., cell lines, incubation times) often explains conflicting data. Standardize testing using a common reference compound (e.g., Celecoxib for COX-2 inhibition). Meta-analysis of IC₅₀ values across studies reveals logP and hydrogen-bonding capacity as critical predictors of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
